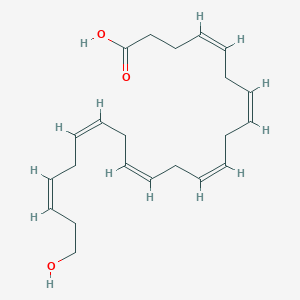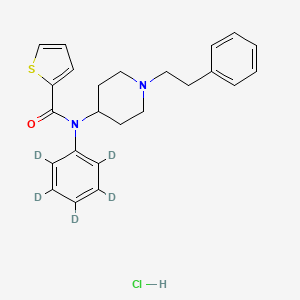![molecular formula C31H28N4O5S B10787455 N-(benzenesulfonyl)-3-methoxy-4-[[1-methyl-5-(phenylcarbamoylamino)indol-3-yl]methyl]benzamide](/img/structure/B10787455.png)
N-(benzenesulfonyl)-3-methoxy-4-[[1-methyl-5-(phenylcarbamoylamino)indol-3-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triple modulator 10 is a synthetic organic compound developed as an anti-inflammatory agent with intentionally designed polypharmacology . It is a derivative of the cysteinyl-leukotriene receptor antagonist, anti-asthma drug zafirlukast, and exploits the off-target effects of this drug . Triple modulator 10 acts as a cysteinyl leukotriene receptor 1 antagonist, a peroxisome proliferator-activated receptor γ agonist, and a soluble epoxide hydrolase inhibitor .
Preparation Methods
The synthetic routes and reaction conditions for triple modulator 10 involve multiple steps, starting from the precursor compounds. The detailed synthetic route and industrial production methods are not explicitly mentioned in the available sources . it is known that the compound is structurally derived from zafirlukast, indicating that its synthesis likely involves modifications to the zafirlukast structure to incorporate the desired functional groups .
Chemical Reactions Analysis
Triple modulator 10 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Triple modulator 10 has a wide range of scientific research applications due to its unique pharmacological properties . In chemistry, it is used as a tool compound to study the interactions of cysteinyl leukotriene receptor 1, peroxisome proliferator-activated receptor γ, and soluble epoxide hydrolase . In biology, it is used to investigate the role of these receptors and enzymes in various physiological and pathological processes . In medicine, triple modulator 10 is being explored for its potential therapeutic applications in inflammatory diseases, metabolic disorders, and cardiovascular diseases . In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of triple modulator 10 involves its interaction with multiple molecular targets . As a cysteinyl leukotriene receptor 1 antagonist, it blocks the binding of leukotrienes to this receptor, thereby reducing inflammation . As a peroxisome proliferator-activated receptor γ agonist, it activates this receptor, leading to anti-inflammatory and insulin-sensitizing effects . As a soluble epoxide hydrolase inhibitor, it prevents the breakdown of epoxyeicosatrienoic acids, which have anti-inflammatory and vasodilatory effects .
Comparison with Similar Compounds
Triple modulator 10 is unique in its ability to modulate multiple targets simultaneously . Similar compounds include other cysteinyl leukotriene receptor antagonists, peroxisome proliferator-activated receptor γ agonists, and soluble epoxide hydrolase inhibitors . these compounds typically target only one of these pathways, whereas triple modulator 10 targets all three, providing a broader range of pharmacological effects .
Properties
Molecular Formula |
C31H28N4O5S |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-3-methoxy-4-[[1-methyl-5-(phenylcarbamoylamino)indol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C31H28N4O5S/c1-35-20-23(27-19-25(15-16-28(27)35)33-31(37)32-24-9-5-3-6-10-24)17-21-13-14-22(18-29(21)40-2)30(36)34-41(38,39)26-11-7-4-8-12-26/h3-16,18-20H,17H2,1-2H3,(H,34,36)(H2,32,33,37) |
InChI Key |
CJILPLPDEJBFHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3)CC4=C(C=C(C=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


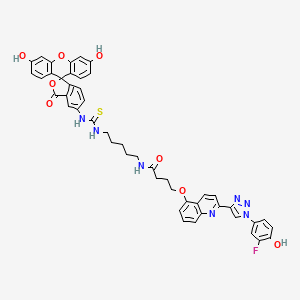

![3-[[1-(2,4-Difluorophenyl)triazol-4-yl]methyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-4-phenyl-1,4-dihydroquinazolin-2-one](/img/structure/B10787403.png)
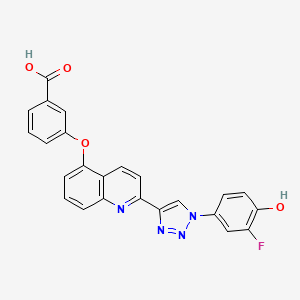
![4-[[5-chloro-4-[[2-(propan-2-ylcarbamoyl)cyclopentyl]amino]pyrimidin-2-yl]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10787415.png)
![N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B10787422.png)
![benzyl N-[(2R)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate](/img/structure/B10787432.png)
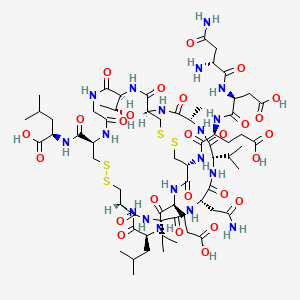
![(1R,3E,5S,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10787443.png)
![(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B10787460.png)

methyl]-1h-Pyrazol-4-Yl}-5,5-Difluoro-5a-Methyl-1,4,4a,5,5a,6-Hexahydrocyclopropa[f]indazole-3-Carboxamide](/img/structure/B10787469.png)
